Guadecitabine

Description

Properties

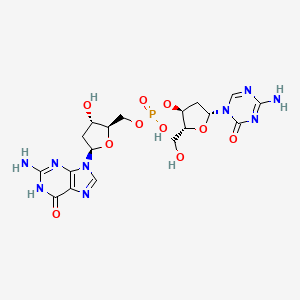

IUPAC Name |

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N9O10P/c19-16-22-6-27(18(31)25-16)12-2-8(9(3-28)35-12)37-38(32,33)34-4-10-7(29)1-11(36-10)26-5-21-13-14(26)23-17(20)24-15(13)30/h5-12,28-29H,1-4H2,(H,32,33)(H2,19,25,31)(H3,20,23,24,30)/t7-,8-,9+,10+,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWXKKAWLCENJA-WGWHJZDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC(=NC5=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=NC(=NC5=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N9O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929901-49-5 | |

| Record name | Guadecitabine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929901495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guadecitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11918 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guadecitabine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUADECITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KT4YN1DP7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Guadecitabine as a second-generation DNA methyltransferase inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Guadecitabine (SGI-110) is a second-generation DNA methyltransferase (DNMT) inhibitor designed to overcome the limitations of first-generation hypomethylating agents. As a dinucleotide of decitabine and deoxyguanosine, this compound exhibits resistance to cytidine deaminase, leading to prolonged in vivo exposure to its active metabolite, decitabine. This extended exposure allows for more sustained DNMT inhibition and subsequent re-expression of tumor suppressor genes silenced by aberrant DNA methylation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study. The information is intended for researchers, scientists, and drug development professionals working in the field of oncology and epigenetics.

Introduction

Aberrant DNA methylation is a key epigenetic modification implicated in the pathogenesis of various cancers. Hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing, contributing to uncontrolled cell growth and tumor progression. DNA methyltransferase (DNMT) inhibitors are a class of drugs that aim to reverse this process by inhibiting the enzymes responsible for DNA methylation. This compound was developed to improve upon the pharmacokinetic profile of the first-generation DNMT inhibitor, decitabine, which is susceptible to rapid degradation by cytidine deaminase.

Chemical Structure and Properties

This compound is a dinucleotide composed of decitabine and deoxyguanosine linked by a phosphodiester bond. This structure protects decitabine from deamination by cytidine deaminase.

-

Chemical Name: 2'-deoxy-5-azacytidylyl-(3'→5')-2'-deoxyguanosine

-

Molecular Formula: C₁₈H₂₄N₉O₁₀P

-

Molecular Weight: 579.39 g/mol

Mechanism of Action

This compound acts as a prodrug of decitabine. Following subcutaneous administration, it is gradually cleaved into decitabine and deoxyguanosine. Decitabine is then phosphorylated to its active triphosphate form, which is incorporated into DNA during replication. The incorporated decitabine covalently traps DNMT1, the primary enzyme responsible for maintaining DNA methylation patterns, leading to its degradation. This results in passive, replication-dependent demethylation of the genome and the re-expression of silenced tumor suppressor genes.[1]

Caption: Mechanism of action of this compound.

Signaling Pathways

This compound-induced DNA hypomethylation leads to the modulation of various signaling pathways. Gene set enrichment analysis of tumors from in vivo studies has shown that this compound treatment induces the expression of p53 target genes and pathways associated with immune responses.[2] The re-expression of tumor suppressor genes can reactivate apoptotic pathways and cell cycle checkpoints. Furthermore, this compound has been shown to upregulate immune-related gene signatures, potentially enhancing anti-tumor immunity.[2]

Caption: Signaling pathways affected by this compound.

Preclinical Data

In Vitro Studies

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| 22Rv1 | Prostate Cancer | >25 (72h) | [3] |

| T24 | Bladder Cancer | ~1 | [4] |

| HCT116 | Colorectal Cancer | ~1 | [4] |

In Vivo Xenograft Studies

This compound has shown significant anti-tumor efficacy in various xenograft models.

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |

| HepG2 | Hepatocellular Carcinoma | 2 mg/kg daily for 3 days | Significant reduction in tumor weight | [5] |

| B16F10 | Melanoma | 1 mg/kg daily for 13 days | Significant decrease in mean tumor volume | [1] |

| 22Rv1, PC-3, MDA PCa 2b | Prostate Cancer | 1.65-3.3 mg/kg, 2-3 times/week for 3 weeks | Significant inhibition of tumor growth (p < 0.0001) | [6][7] |

| Cisplatin-resistant EC | Testicular Germ Cell Tumor | 2.0 mg/kg | Potent inhibition of tumor growth and regression | [8] |

Clinical Data

This compound has been evaluated in numerous clinical trials for hematological malignancies and solid tumors.

Acute Myeloid Leukemia (AML)

| Trial | Phase | Patient Population | Treatment Arm | Control Arm | Overall Response Rate (ORR) / Complete Remission (CR) | Median Overall Survival (OS) | Reference |

| ASTRAL-1 | 3 | Treatment-naïve, ineligible for intensive chemotherapy | This compound | Treatment Choice (Azacitidine, Decitabine, or Low-Dose Cytarabine) | CR: 19.4% | 7.1 months | [9] |

| CR: 17.4% | 8.4 months | [9] | |||||

| ASTRAL-2 | 3 | Relapsed/refractory | This compound | Treatment Choice | CR+CRp: 17% | 6.4 months | [10] |

| CR+CRp: 8% | 5.4 months | [10] | |||||

| Phase 2 | 2 | Treatment-naïve, ≥65 years, not candidates for intensive chemotherapy | This compound 60 mg/m² (5-day) | - | Composite CR: >50% | - | [11] |

Myelodysplastic Syndromes (MDS)

| Trial | Phase | Patient Population | Treatment Arm | Control Arm | Overall Response Rate (ORR) | Median Overall Survival (OS) | Reference |

| ASTRAL-3 | 3 | Previously treated with a hypomethylating agent | This compound | Treatment Choice | Not met primary endpoint | Not met primary endpoint | [12] |

| Phase 2 | 2 | Higher-risk, after azacitidine failure | This compound | - | 14.3% | 7.1 months | [13] |

| Phase 2 | 2 | Intermediate or high-risk | This compound 60 mg/m² | - | Clinically active | - | [3] |

| Phase 2 | 2 | Higher-risk or CMML | This compound | - | ORR (IWG-2023): 52% | 16.8 months | [14] |

Experimental Protocols

DNMT1 Inhibition Assay (Biochemical)

This protocol is adapted from a general DNMT1 inhibitor screening assay and can be used to assess the direct inhibitory effect of this compound's active metabolite on DNMT1 activity.

Caption: DNMT1 inhibition assay workflow.

Protocol:

-

Plate Preparation: Coat microplate wells with a cytosine-rich DNA substrate.

-

Reaction Setup: In each well, add DNMT Assay Buffer, S-adenosyl-L-methionine (SAM), purified recombinant DNMT1 enzyme, and the test compound (decitabine triphosphate) at various concentrations. Include appropriate controls (no enzyme, no inhibitor).[15]

-

Methylation Reaction: Incubate the plate at 37°C for 60-90 minutes to allow the methylation reaction to proceed.[15]

-

Washing: Wash the wells to remove unbound components.

-

Capture Antibody: Add a capture antibody specific for 5-methylcytosine and incubate at room temperature for 60 minutes.[15]

-

Washing: Wash the wells.

-

Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated detection antibody and incubate at room temperature for 30 minutes.[15]

-

Washing: Wash the wells.

-

Signal Development: Add a colorimetric HRP substrate and incubate until sufficient color develops.

-

Measurement: Stop the reaction and measure the absorbance using a microplate reader. The percentage of inhibition is calculated relative to the control wells.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000-1,500 cells per well and allow them to adhere overnight.[16]

-

Treatment: Treat the cells with various concentrations of this compound in triplicate. Include a solvent control.[16]

-

Incubation: Incubate the cells for the desired period (e.g., 72 hours), renewing the media with fresh drug daily.[16]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[13]

-

Solubilization: Add a solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) to dissolve the formazan crystals.[13]

-

Measurement: Mix to ensure complete solubilization and record the absorbance at 570 nm using a microplate reader.[13] Cell viability is expressed as a percentage relative to the control.

Apoptosis (Annexin V Flow Cytometry) Assay

This assay quantifies the percentage of apoptotic cells.

Protocol:

-

Cell Treatment: Culture cells with and without this compound for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).[17]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]

-

Analysis: Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.[17]

Conclusion

This compound is a promising second-generation DNMT inhibitor with a favorable pharmacokinetic profile and demonstrated clinical activity in hematological malignancies. Its mechanism of action, involving the sustained inhibition of DNMT1 and subsequent re-expression of tumor suppressor genes, provides a strong rationale for its use in cancer therapy. The preclinical and clinical data summarized in this guide highlight its potential as a monotherapy and in combination with other anti-cancer agents. The provided experimental protocols offer a starting point for researchers interested in further investigating the biological effects of this compound. Further research is warranted to identify predictive biomarkers of response and to explore its efficacy in a broader range of malignancies.

References

- 1. This compound increases response to combined anti-CTLA-4 and anti-PD-1 treatment in mouse melanoma in vivo by controlling T-cells, myeloid derived suppressor and NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound (SGI-110) in patients with intermediate or high-risk myelodysplastic syndromes: phase 2 results from a multicentre, open-label, randomised, phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. DNA Methyltransferase 1 Targeting Using this compound Inhibits Prostate Cancer Growth by an Apoptosis-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2019 EHA: RESULTS OF ASTRAL-1 STUDY, A PHASE 3 RANDOMIZED TRIAL OF this compound (G) VS TREATMENT CHOICE (TC) IN TREATMENT NAÏVE ACUTE MYELOID LEUKEMIA (TN-AML) NOT ELIGIBLE FOR INTENSIVE CHEMOTHERAPY (IC) – Astex [astx.com]

- 10. This compound vs TC in relapsed/refractory AML after intensive chemotherapy: a randomized phase 3 ASTRAL-2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical Trial Explores Optimal Dose for AML Drug this compound [foxchase.org]

- 12. Astex and Otsuka announce results of phase 3 ASTRAL-2 and ASTRAL-3 studies of this compound (SGI-110) in patients with previously treated acute myeloid leukemia (AML) and myelodysplastic syndromes or chronic myelomonocytic leukemia (MDS/CMML) – Astex [astx.com]

- 13. A phase II study of this compound in higher-risk myelodysplastic syndrome and low blast count acute myeloid leukemia after azacitidine failure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prospective performance of the IWG-2023 criteria and IPSS-M in a phase 2 trial of this compound for higher-risk MDS or CMML - PMC [pmc.ncbi.nlm.nih.gov]

- 15. abcam.com [abcam.com]

- 16. ashpublications.org [ashpublications.org]

- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Guadecitabine: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Guadecitabine (SGI-110) is a second-generation DNA hypomethylating agent designed to overcome the limitations of first-generation agents like decitabine and azacitidine.[1][2] It is a dinucleotide of decitabine and deoxyguanosine, a structure that confers resistance to degradation by cytidine deaminase (CDA), the primary enzyme responsible for the rapid inactivation of decitabine.[1][3] This resistance leads to a prolonged in vivo exposure to the active metabolite, decitabine, potentially enhancing its therapeutic efficacy.[4][5] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key clinical trial data, experimental protocols, and underlying mechanisms of action.

Pharmacokinetics

The pharmacokinetic profile of this compound and its active metabolite, decitabine, has been characterized in several clinical trials involving patients with myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and various solid tumors.[1][5] Subcutaneous administration of this compound results in a distinct PK profile compared to intravenous decitabine, featuring a lower maximum plasma concentration (Cmax) but a significantly longer exposure window and half-life for the active decitabine metabolite.[1]

Key Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite, decitabine, from a pivotal Phase 1 study in patients with MDS and AML.

Table 1: Pharmacokinetic Parameters of this compound and Decitabine Following Subcutaneous Administration of this compound

| Parameter | This compound (Parent Drug) | Decitabine (Active Metabolite) |

| Dosing Regimen | 60 mg/m² daily for 5 days | 60 mg/m² daily for 5 days |

| Cmax (ng/mL) | ~100 | ~20 |

| Tmax (hr) | ~0.5 | ~1.0 |

| AUC (ng*hr/mL) | ~150 | ~100 |

| Half-life (hr) | ~1.0 | ~2.5 |

Data compiled from a Phase 1 dose-escalation study.[1]

A population pharmacokinetic analysis described the plasma concentration-time course of this compound using a one-compartment model with first-order absorption, while a two-compartment model best described the kinetics of decitabine.[4] This analysis also revealed that body weight significantly influences the clearance and volume of distribution for both this compound and decitabine, supporting body surface area-based dosing.[4]

Metabolism and Excretion

A mass balance study utilizing ¹⁴C-radiolabeled this compound provided definitive insights into its metabolic fate and excretory pathways.[6][7][8][9]

Following subcutaneous administration, this compound is rapidly converted to its active metabolite, β-decitabine.[6][7] This conversion is nearly complete, with all identified metabolites in plasma and urine being related to β-decitabine.[6][7] The primary route of excretion is renal, with approximately 90.2% of the administered radioactivity recovered in the urine.[6][7][8] The presumed inactive metabolites, M1-M5, are also products of β-decitabine metabolism.[6][7]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of DNA methyltransferases (DNMTs), leading to global and gene-specific DNA hypomethylation.[10][11] This epigenetic modification can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.[11][12]

DNA Demethylation

Pharmacodynamic assessments in clinical trials have consistently demonstrated potent, dose-related DNA demethylation following this compound administration.[1] A commonly used biomarker for global DNA methylation is the methylation status of Long Interspersed Nucleotide Element-1 (LINE-1) retrotransposons. Studies have shown that this compound treatment leads to a significant reduction in LINE-1 methylation, with the daily 5-day regimen showing the most potent demethylation, reaching a plateau at a dose of 60 mg/m².[1] This dose was established as the biologically effective dose.[1] The maximal target effect of this compound on gene promoter methylation has been observed at the point of administration of subsequent chemotherapy agents in combination regimens.[13][14]

Key Experimental Protocols

Phase 1 Dose-Escalation and Pharmacokinetic/Pharmacodynamic Study

-

Objective: To determine the safety, maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), pharmacokinetics, and pharmacodynamics of this compound in patients with MDS or AML.[1]

-

Patient Population: Adults with MDS or AML who were refractory to or had relapsed after standard treatment.[1]

-

Dosing Regimens:

-

Pharmacokinetic Sampling: Plasma samples were collected pre-dose and at multiple time points (15 min, 30 min, 60 min, 90 min, 2 hr, 4 hr, 6 hr, 8 hr, and 24 hr) post-dose on Day 1 and subsequent days depending on the regimen.[1]

-

Analytical Method for PK: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) was used to quantify this compound and decitabine in plasma.[15][16]

-

Pharmacodynamic Assessment: LINE-1 methylation was assessed in peripheral blood mononuclear cells at baseline and on various days of the treatment cycle using pyrosequencing.[1]

¹⁴C-Guadecitabine Mass Balance Study

-

Objective: To determine the excretory pathways and metabolic profile of this compound.[6][7][8][9]

-

Patient Population: Five patients with advanced cancer.[6][7]

-

Dosing: Patients received at least one cycle of 45 mg/m² this compound subcutaneously daily for 5 days of a 28-day cycle. The fifth dose of the first cycle was spiked with ¹⁴C-radiolabeled this compound.[6][7][8]

-

Sample Collection: Plasma, whole blood, urine, and feces were collected at various time points to measure total radioactivity and profile metabolites.[6][7]

-

Analytical Methods:

Conclusion

This compound exhibits a favorable pharmacokinetic profile characterized by its resistance to cytidine deaminase, leading to prolonged exposure to its active metabolite, decitabine. This results in potent and sustained DNA hypomethylation, the primary pharmacodynamic effect. Clinical studies have established a biologically effective dose and schedule that is generally well-tolerated and demonstrates clinical activity in hematologic malignancies. The data summarized in this guide provide a comprehensive foundation for researchers and drug development professionals working with this promising next-generation epigenetic therapeutic. Further research and ongoing clinical trials will continue to refine the optimal use of this compound, both as a monotherapy and in combination with other anticancer agents.

References

- 1. Safety and tolerability of this compound (SGI-110) in patients with myelodysplastic syndrome and acute myeloid leukaemia: a multicentre, randomized, dose-escalation phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 2 study of this compound (SGI-110), a novel hypomethylating agent, in treatment-naïve patients with acute myeloid leukaemia who are not candidates for intensive chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase II study of this compound in higher-risk myelodysplastic syndrome and low blast count acute myeloid leukemia after azacitidine failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. astx.com [astx.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Mass balance and metabolite profiling of 14C-guadecitabine in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research-portal.uu.nl [research-portal.uu.nl]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Facebook [cancer.gov]

- 12. Phase I trial of DNA methyltransferase inhibitor this compound combined with cisplatin and gemcitabine for solid malignancies including urothelial carcinoma (SPIRE) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Phase I trial of DNA methyltransferase inhibitor this compound combined with cisplatin and gemcitabine for solid malignancies including urothelial carcinoma (SPIRE) - ePrints Soton [eprints.soton.ac.uk]

- 15. research-portal.uu.nl [research-portal.uu.nl]

- 16. research-portal.uu.nl [research-portal.uu.nl]

Guadecitabine's Prolonged Decitabine Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guadecitabine (SGI-110) is a second-generation DNA hypomethylating agent designed to deliver its active metabolite, decitabine, over a prolonged period. This extended exposure profile is intended to enhance the therapeutic window of decitabine by maximizing its incorporation into the DNA of cancer cells, which is dependent on the S-phase of the cell cycle.[1][2] This in-depth technical guide provides a comprehensive overview of this compound, focusing on the prolonged exposure to its active metabolite decitabine, and is tailored for researchers, scientists, and drug development professionals.

Core Concepts: Mechanism of Action and Prolonged Exposure

This compound is a dinucleotide composed of decitabine and deoxyguanosine, a structure that renders it resistant to degradation by cytidine deaminase (CDA), the primary enzyme responsible for the rapid inactivation of decitabine.[2][3] Following subcutaneous administration, this compound is gradually converted to decitabine, leading to a longer effective half-life and a more sustained exposure of cancer cells to the active drug compared to intravenous decitabine administration.[4]

The prolonged exposure to decitabine is critical for its mechanism of action. Decitabine, a nucleoside analog of deoxycytidine, is incorporated into DNA during replication. It then covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation and subsequent global DNA hypomethylation.[5] This reversal of aberrant hypermethylation can lead to the re-expression of silenced tumor suppressor genes, induction of cell cycle arrest, and apoptosis in cancer cells.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound, highlighting its pharmacokinetic, pharmacodynamic, and clinical activity.

Table 1: Pharmacokinetic Parameters of this compound and Decitabine (from a Population PK Model)

| Parameter | This compound | Decitabine (from this compound) |

| Apparent Clearance | 371 L/hr | 405 L/hr |

| Apparent Volume of Distribution | 550 L | Central: 52.8 L, Peripheral: 187 L |

| Apparent Intercompartmental Clearance | - | 368 L/hr |

| Absorption | First-order, time-varying | - |

Data from a population pharmacokinetic model of 98 patients with MDS or AML.[8]

Table 2: Clinical Efficacy of this compound in Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML)

| Indication | Dosing Regimen | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |

| Treatment-Naïve AML (≥65 years) | 60 mg/m² SC, days 1-5 (28-day cycle) | 54% (Composite CR) | - | [9] |

| Treatment-Naïve AML (≥65 years) | 90 mg/m² SC, days 1-5 (28-day cycle) | 54% (Composite CR) | - | [9] |

| Treatment-Naïve AML (≥65 years) | 60 mg/m² SC, 10-day schedule | 53% (Composite CR) | - | [9] |

| Higher-Risk MDS & Low Blast Count AML (after azacitidine failure) | 60 mg/m² SC, days 1-5 (28-day cycle) | 14.3% | 2 CRs | [3] |

| Intermediate or High-Risk MDS (Treatment-Naïve) | 60 mg/m² SC, days 1-5 (28-day cycle) | 51% | - | [10] |

| Intermediate or High-Risk MDS (Relapsed/Refractory) | 60 mg/m² SC, days 1-5 (28-day cycle) | 43% | - | [10] |

Table 3: Pharmacodynamic Effect of this compound (LINE-1 Demethylation)

| Dosing Regimen | Peak LINE-1 Demethylation from Baseline | Timing of Peak Demethylation | Reference |

| Daily x 5 (up to 125 mg/m²/d) | Up to 39% | Day 8 | [2] |

Table 4: Common Grade ≥3 Adverse Events with this compound

| Adverse Event | 5-day Schedule (60 or 90 mg/m²) in TN-AML | 10-day Schedule (60 mg/m²) in TN-AML | Reference |

| Febrile Neutropenia | 61% | 69% | [9] |

| Thrombocytopenia | 49% | 42% | [9] |

| Neutropenia | 39% | 35% | [9] |

| Pneumonia | 29% | 37% | [9] |

| Anemia | 29% | 23% | [9] |

| Sepsis | 16% | 27% | [9] |

Experimental Protocols

Bioanalytical Method for this compound and Decitabine in Human Plasma, Whole Blood, and Urine

This protocol outlines the validated LC-MS/MS method for the quantification of this compound and its active metabolite β-decitabine.[11]

1. Sample Collection and Stabilization:

-

Collect plasma and whole blood samples in K2EDTA tubes.

-

Immediately place samples on ice-water after collection.

-

Stabilize samples with tetrahydrouridine (THU) to inhibit cytidine deaminase activity.

2. Sample Preparation:

-

Plasma and Whole Blood: Perform protein precipitation.

-

Urine: Dilute the samples.

3. Chromatographic Separation:

-

Use a C6-phenyl column for this compound analysis.

-

Use a Nova-Pak Silica column for β-decitabine analysis.

-

Employ gradient elution for both analytes.

4. Mass Spectrometric Detection:

-

Utilize a triple quadrupole mass spectrometer operating in the positive ion mode.

5. Quantification:

-

The linear range for this compound is 1.0-200 ng/mL in plasma and whole blood, and 10-2000 ng/mL in urine.

-

The linear range for β-decitabine is 0.5-100 ng/mL in plasma and whole blood, and 5-1000 ng/mL in urine.

Global DNA Methylation Analysis using LINE-1 Pyrosequencing

This protocol describes the quantification of global DNA methylation by analyzing the methylation level of Long Interspersed Nuclear Element-1 (LINE-1) repetitive elements.[8]

1. DNA Extraction and Bisulfite Conversion:

-

Extract genomic DNA from whole blood or tumor tissue.

-

Perform bisulfite conversion of the DNA. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

2. PCR Amplification:

-

Amplify the bisulfite-converted DNA using PCR with primers specific for a region of the LINE-1 element. One of the PCR primers should be biotinylated.

3. Immobilization of PCR Products:

-

Immobilize the biotinylated PCR products onto streptavidin-coated Sepharose beads.

4. Sample Preparation for Pyrosequencing:

-

Prepare the single-stranded DNA template by denaturation.

5. Pyrosequencing:

-

Perform pyrosequencing using a sequencing primer that anneals upstream of the CpG sites of interest within the LINE-1 element.

-

The instrument dispenses deoxynucleotide triphosphates (dNTPs) sequentially. The incorporation of a dNTP generates a light signal that is proportional to the number of nucleotides incorporated.

-

The methylation level at each CpG site is quantified by the ratio of cytosine to thymine signal.

In Vitro Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound or decitabine on cancer cell lines.[12]

1. Cell Culture:

-

Culture the desired cancer cell lines in appropriate media and conditions.

2. Treatment:

-

Seed the cells in 96-well plates at a predetermined density.

-

After allowing the cells to adhere, treat them with a range of concentrations of this compound or decitabine. Include an untreated control.

3. Incubation:

-

Incubate the treated cells for a specified period (e.g., 72 hours).

4. Viability Assessment:

-

Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.

-

Measure the absorbance or fluorescence according to the assay manufacturer's instructions.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 (the concentration of the drug that inhibits cell growth by 50%).

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy Studies

This protocol describes the general steps for establishing and utilizing a PDX model to evaluate the in vivo efficacy of this compound.[13][14]

1. Establishment of PDX Model:

-

Obtain fresh tumor tissue from a patient with the cancer of interest under sterile conditions.

-

Implant small fragments of the tumor tissue subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice).

-

Monitor the mice for tumor growth.

2. Expansion of PDX Model:

-

Once the tumors reach a certain size, sacrifice the mice and harvest the tumors.

-

Passage the tumor tissue into new cohorts of mice for expansion.

3. Drug Treatment Study:

-

Once the tumors in the experimental cohort reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (or vehicle control) to the respective groups according to the desired dosing schedule.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

4. Endpoint Analysis:

-

At the end of the study, sacrifice the mice and excise the tumors.

-

Analyze the tumors for pharmacodynamic markers (e.g., LINE-1 methylation) and other relevant biomarkers.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Safety and tolerability of this compound (SGI-110) in patients with myelodysplastic syndrome and acute myeloid leukaemia: a multicentre, randomized, dose-escalation phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase II study of this compound in higher-risk myelodysplastic syndrome and low blast count acute myeloid leukemia after azacitidine failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Phase II Trial of this compound plus Atezolizumab in Metastatic Urothelial Carcinoma Progressing after Initial Immune Checkpoint Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound vs treatment choice in newly diagnosed acute myeloid leukemia: a global phase 3 randomized study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. qiagen.com [qiagen.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. research-portal.uu.nl [research-portal.uu.nl]

- 11. research-portal.uu.nl [research-portal.uu.nl]

- 12. Development and in vitro evaluations of new decitabine nanocarriers for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Guadecitabine's Potential in Solid Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guadecitabine (SGI-110) is a second-generation DNA methyltransferase inhibitor (DNMTi) designed for enhanced stability and prolonged in vivo exposure to its active metabolite, decitabine. Aberrant DNA methylation is a key epigenetic hallmark of cancer, leading to the silencing of tumor suppressor genes and immune evasion. By reversing this hypermethylation, this compound has demonstrated potential in preclinical and clinical settings to reactivate silenced genes, modulate the tumor microenvironment, and sensitize solid tumors to conventional chemotherapies and immunotherapies. This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical efficacy, and clinical development in solid tumors, with a focus on experimental methodologies and quantitative data.

Introduction: The Rationale for Targeting DNA Methylation in Solid Tumors

Epigenetic modifications, particularly DNA methylation, play a critical role in the initiation and progression of solid tumors. The hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a common mechanism for their inactivation, contributing to uncontrolled cell growth and survival.[1][2] DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining these methylation patterns. This compound, a dinucleotide of decitabine and deoxyguanosine, is resistant to degradation by cytidine deaminase, allowing for a longer half-life and sustained exposure of tumor cells to the active decitabine.[3] This prolonged action leads to the depletion of DNMT1, reversal of aberrant hypermethylation, and re-expression of silenced genes.[4] Furthermore, this compound has been shown to have immunomodulatory effects, including the upregulation of tumor-associated antigens and components of the antigen processing and presentation machinery, thereby making tumors more visible to the immune system.[5][6]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of DNA methyltransferases. Following subcutaneous administration, this compound is slowly converted to its active form, decitabine triphosphate, which is then incorporated into DNA. This incorporation traps DNMT enzymes on the DNA, leading to their degradation and subsequent global DNA hypomethylation. This process reactivates aberrantly silenced tumor suppressor genes and other genes involved in critical cellular processes.

Signaling Pathways Modulated by this compound

This compound's impact extends to several key signaling pathways implicated in cancer.

-

p53 Signaling Pathway: this compound has been shown to induce the expression of p53 target genes.[7] The p53 tumor suppressor protein plays a central role in cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. By reactivating p53 signaling, this compound can contribute to tumor cell death and inhibition of proliferation.

-

Immune Checkpoint Pathway: this compound can modulate the tumor immune microenvironment by influencing the expression of immune checkpoint molecules.[6] By demethylating the promoters of genes encoding for components of the antigen presentation machinery (e.g., MHC class I), it can enhance tumor cell recognition by T cells. Furthermore, it can impact the expression of PD-L1 on tumor cells and PD-1 on immune cells, potentially sensitizing tumors to immune checkpoint inhibitors.[8]

Preclinical Efficacy in Solid Tumors

This compound has demonstrated significant anti-tumor activity in a variety of preclinical solid tumor models, both as a monotherapy and in combination with other agents.

In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various solid tumor cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| SKOV3 | Ovarian Cancer | 0.00508 | [9] |

| OVCAR5 | Ovarian Cancer | 0.00366 | [9] |

| NCCIT | Testicular Germ Cell Tumor | nanomolar range | [10] |

| NTERA-2 | Testicular Germ Cell Tumor | nanomolar range | [10] |

| HCT116 | Colon Cancer | ~5 (as decitabine) | [11] |

| RCM | Colon Cancer | sensitive (as decitabine) | [12] |

| PANC1 | Pancreatic Cancer | 0.2672 (as decitabine) | [12] |

| KP2 | Pancreatic Cancer | 0.0752 (as decitabine) | [12] |

| L33 | Pancreatic Cancer | 0.06129 (as decitabine) | [12] |

| SNU213 | Pancreatic Cancer | 0.015 (as decitabine) | [12] |

In Vivo Tumor Growth Inhibition

In vivo studies have corroborated the anti-tumor effects of this compound. The table below highlights key findings from preclinical animal models.

| Tumor Model | Treatment | Tumor Growth Inhibition | Citation |

| 4T1 Murine Mammary Carcinoma | This compound | Significantly reduced tumor growth | [13] |

| E0771 Murine Breast Carcinoma | This compound | Significantly reduced tumor growth | [13] |

| Cisplatin-Resistant Embryonal Carcinoma Xenografts | This compound | Complete regression of tumors | [7] |

| B16F10 Murine Melanoma | This compound + anti-CTLA-4/anti-PD-1 | Significantly reduced subcutaneous tumor growth and metastases | [6] |

| 22Rv1, MDA PCa 2b, PC-3 Prostate Cancer Xenografts | This compound | Significantly inhibited prostate tumor growth | [4] |

Clinical Investigations in Solid Tumors

This compound has been evaluated in numerous clinical trials across a spectrum of solid tumors, both as a single agent and in combination with chemotherapy and immunotherapy.

Summary of Key Clinical Trials

| Phase | Tumor Type(s) | Combination Agent(s) | Key Findings | Citation(s) |

| Phase I | Advanced Solid Tumors | Pembrolizumab | RP2D: this compound 30 mg/m² (d1-4) + Pembrolizumab 200 mg (d1) q3w. ORR: 7%; 37% had disease control ≥24 weeks. | [5][14] |

| Phase Ib/IIa (SPIRE) | Metastatic Solid Cancers, Urothelial Carcinoma | Cisplatin, Gemcitabine | RP2D: this compound 20 mg/m² (d1-5) + GC. Tolerable with additional myelosuppression. | [1] |

| Phase I | Metastatic Colorectal Cancer | Irinotecan | This compound 45 mg/m² + Irinotecan 125 mg/m² was safe and tolerable. 12/17 evaluable patients had stable disease. | [15] |

| Phase II | Metastatic Urothelial Carcinoma (post-ICI) | Atezolizumab | No RECIST responses observed. Median OS: 8.6 months; Median PFS: 3.0 months. | [16] |

| Phase II | SDH-Deficient GIST, Pheochromocytoma, Paraganglioma, HLRCC-Associated RCC | Monotherapy | No objective responses. 4/9 patients had prolonged stable disease. | [17] |

| Phase II | Platinum-Resistant Ovarian Cancer | Carboplatin | Did not meet primary PFS endpoint, but 6-month PFS rate was higher in the this compound arm (37% vs 11%). | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's effects.

DNA Methylation Analysis: LINE-1 Pyrosequencing

Objective: To quantify global DNA methylation changes in response to this compound treatment by assessing the methylation status of Long Interspersed Nuclear Element-1 (LINE-1) repetitive elements.

Methodology:

-

DNA Extraction: Isolate genomic DNA from tumor tissue or peripheral blood mononuclear cells (PBMCs) using a standard DNA extraction kit.

-

Bisulfite Conversion: Treat 500 ng - 1 µg of genomic DNA with sodium bisulfite using a commercially available kit (e.g., EpiTect Plus Bisulfite Kit). This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[1][2]

-

PCR Amplification:

-

Prepare a PCR master mix containing PCR buffer, dNTPs, forward and reverse primers (one of which is biotinylated), and a hot-start DNA polymerase.[5]

-

Use primers specific for a CpG-rich region of the LINE-1 promoter.[5]

-

Perform PCR with the following cycling conditions: initial denaturation at 95°C for 15 minutes, followed by 45 cycles of 94°C for 30 seconds, 56°C for 30 seconds, and 72°C for 30 seconds, with a final extension at 72°C for 10 minutes.[5]

-

-

Pyrosequencing:

-

Immobilize the biotinylated PCR products on streptavidin-coated Sepharose beads.

-

Wash and denature the captured DNA to obtain single-stranded templates.

-

Anneal a sequencing primer to the template DNA.

-

Perform pyrosequencing using a PyroMark system (Qiagen). The instrument dispenses one dNTP at a time, and light is generated upon incorporation, proportional to the number of nucleotides incorporated.[5]

-

-

Data Analysis: The methylation percentage at each CpG site is calculated based on the ratio of cytosine to thymine signal.[18]

Gene Expression Analysis: RNA Sequencing

Objective: To profile the transcriptome of tumor cells or tissues to identify genes and pathways modulated by this compound.

Methodology:

-

RNA Extraction: Isolate total RNA from cells or tissues using a suitable kit (e.g., RNeasy Mini Kit, Qiagen), including an on-column DNase digestion step to remove contaminating genomic DNA.[19]

-

RNA Quality Control: Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. Samples with an RNA Integrity Number (RIN) > 7.0 are typically used for library preparation.[19]

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA.

-

Fragment the remaining RNA.

-

Synthesize first- and second-strand cDNA.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library by PCR.

-

-

Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate paired-end reads.[19]

-

Data Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner such as STAR.[20]

-

Quantification: Count the number of reads mapping to each gene using tools like htseq-count or featureCounts.[19]

-

Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated upon this compound treatment.[20]

-

Pathway Analysis: Perform gene set enrichment analysis (GSEA) or use tools like Ingenuity Pathway Analysis (IPA) to identify signaling pathways and biological processes that are significantly altered.[7]

-

Tumor Microenvironment Analysis: Flow Cytometry of Tumor-Infiltrating Lymphocytes

Objective: To characterize the composition and phenotype of immune cells within the tumor microenvironment following this compound treatment.

Methodology:

-

Tumor Dissociation:

-

Harvest fresh tumor tissue and mince it into small pieces.

-

Digest the tissue using an enzymatic cocktail (e.g., collagenase, dispase, and DNase) to obtain a single-cell suspension.[14]

-

-

Cell Staining:

-

Wash the cells and resuspend them in FACS buffer (PBS with 2% FBS).

-

Block Fc receptors with an anti-CD16/CD32 antibody to prevent non-specific antibody binding.[14]

-

Incubate the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers for various immune cell populations (e.g., CD45 for total leukocytes, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD11b for myeloid cells, Gr-1 for granulocytes, etc.).[21]

-

For intracellular staining (e.g., for cytokines like IFN-γ or transcription factors like FoxP3), fix and permeabilize the cells after surface staining, followed by incubation with antibodies against the intracellular targets.

-

-

Flow Cytometry Acquisition:

-

Acquire the stained cells on a multi-color flow cytometer (e.g., BD LSRFortessa).

-

Include appropriate controls, such as unstained cells, single-color controls for compensation, and fluorescence-minus-one (FMO) controls to set gates accurately.[7]

-

-

Data Analysis:

-

Analyze the acquired data using software like FlowJo.

-

Gate on live, single cells, and then identify different immune cell populations based on their marker expression.[21]

-

Quantify the frequency and absolute numbers of each cell type.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound.

Caption: this compound's effect on the p53 signaling pathway.

References

- 1. qiagen.com [qiagen.com]

- 2. qiagen.com [qiagen.com]

- 3. researchgate.net [researchgate.net]

- 4. Using RNA Sequencing to Characterize the Tumor Microenvironment | Springer Nature Experiments [experiments.springernature.com]

- 5. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound increases response to combined anti-CTLA-4 and anti-PD-1 treatment in mouse melanoma in vivo by controlling T-cells, myeloid derived suppressor and NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Treatment with decitabine induces the expression of stemness markers, PD-L1 and NY-ESO-1 in colorectal cancer: potential for combined chemoimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. KRAS genomic status predicts the sensitivity of ovarian cancer cells to decitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The DNA methyltransferase inhibitor, this compound, targets tumor-induced myelopoiesis and recovers T cell activity to slow tumor growth in combination with adoptive immunotherapy in a mouse model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flow cytometry for tumor-infiltrating lymphocytes [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. crownbio.com [crownbio.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. pubcompare.ai [pubcompare.ai]

- 20. rna-seqblog.com [rna-seqblog.com]

- 21. Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis [bio-protocol.org]

Guadecitabine's Effect on Tumor Suppressor Gene Expression: A Technical Guide

Executive Summary: Epigenetic silencing of tumor suppressor genes (TSGs) through DNA hypermethylation is a hallmark of many cancers, contributing to tumorigenesis and therapeutic resistance.[1][2] Guadecitabine (SGI-110) is a second-generation DNA methyltransferase (DNMT) inhibitor designed to reverse these aberrant epigenetic modifications.[3][4] As a dinucleotide of decitabine and deoxyguanosine, it is resistant to degradation by cytidine deaminase, which allows for prolonged in vivo exposure to its active metabolite, decitabine.[5][6] By incorporating into DNA and trapping DNMTs, this compound leads to global and gene-specific DNA hypomethylation, resulting in the re-expression of silenced TSGs.[7][8] This restoration of TSG function can induce cell cycle arrest, modulate key signaling pathways, and potentially re-sensitize tumors to other therapies, positioning this compound as a significant agent in epigenetic cancer therapy.[1][9][10]

Introduction to Epigenetic Silencing and this compound

In various malignancies, cancer cells accumulate epigenetic changes, such as the hypermethylation of CpG islands in the promoter regions of genes.[10] This process, mediated by DNA methyltransferases (DNMTs), leads to the transcriptional silencing of critical genes, including tumor suppressors that regulate cell growth, apoptosis, and DNA repair.[2][11] The reversible nature of these epigenetic marks provides a compelling therapeutic target.[2]

Hypomethylating agents (HMAs) are a class of drugs designed to inhibit DNMTs and reverse this silencing.[5] this compound was developed as a next-generation HMA to overcome the rapid in vivo degradation of first-generation agents like decitabine, thereby increasing exposure times for more effective DNMT targeting.[1][5] Its mechanism of action is centered on restoring the expression of aberrantly silenced genes, including a wide array of TSGs.[8][12]

Core Mechanism of Action

This compound's therapeutic effect is achieved through a multi-step process involving cellular uptake, metabolic activation, and subsequent disruption of the DNA methylation machinery.

-

Administration and Activation : Following subcutaneous administration, the this compound dinucleotide is designed to slowly release its active component, decitabine.[5] This structure confers resistance to cytidine deaminase, the primary enzyme responsible for decitabine degradation, resulting in prolonged exposure of cancer cells to the active drug.[3][13]

-

DNA Incorporation and DNMT Trapping : As a cytidine analog, the active decitabine metabolite is incorporated into replicating DNA during the S-phase of the cell cycle.[7][14] Once incorporated, it forms a covalent adduct with DNMTs (primarily DNMT1), trapping the enzyme on the DNA.[2]

-

DNA Hypomethylation : The trapping and subsequent degradation of DNMTs prevent the maintenance of methylation patterns during DNA replication.[8] This leads to a passive, replication-dependent demethylation of the genome, particularly at hypermethylated CpG islands in gene promoter regions.[7]

-

Gene Re-expression : The removal of repressive methylation marks allows for the binding of transcription factors and the re-establishment of a transcriptionally active chromatin state, leading to the re-expression of previously silenced genes.[8]

References

- 1. DNA Methyltransferase 1 Targeting Using this compound Inhibits Prostate Cancer Growth by an Apoptosis-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of this compound induced FGFR4 down regulation in alveolar rhabdomyosarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound (SGI-110) in patients with intermediate or high-risk myelodysplastic syndromes: phase 2 results from a multicentre, open-label, randomised, phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound increases response to combined anti-CTLA-4 and anti-PD-1 treatment in mouse melanoma in vivo by controlling T-cells, myeloid derived suppressor and NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. Stochastic demethylation and redundant epigenetic suppressive mechanisms generate highly heterogeneous responses to pharmacological DNA methyltransferase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phase I trial of DNA methyltransferase inhibitor this compound combined with cisplatin and gemcitabine for solid malignancies including urothelial carcinoma (SPIRE) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. This compound vs treatment choice in newly diagnosed acute myeloid leukemia: a global phase 3 randomized study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A phase II study of this compound in higher-risk myelodysplastic syndrome and low blast count acute myeloid leukemia after azacitidine failure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Safety and tolerability of this compound (SGI-110) in patients with myelodysplastic syndrome and acute myeloid leukaemia: a multicentre, randomized, dose-escalation phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Biomarkers of Response to Guadecitabine Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guadecitabine (SGI-110) is a second-generation DNA hypomethylating agent designed to be resistant to degradation by cytidine deaminase, leading to a more prolonged in vivo exposure to its active metabolite, decitabine.[1][2][3][4] This extended exposure is intended to enhance the incorporation of decitabine into the DNA of rapidly dividing cancer cells, thereby inhibiting DNA methyltransferases (DNMTs) and reversing aberrant DNA methylation patterns characteristic of many malignancies.[1][3] Despite its promising pharmacological profile, clinical responses to this compound vary among patients. This guide provides a comprehensive overview of the molecular biomarkers that have been investigated as predictors of response and resistance to this compound therapy, with a focus on acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).

Genetic Mutations as Biomarkers

The mutational landscape of hematologic malignancies has been a primary focus in the search for biomarkers of response to this compound. While no single gene mutation has been definitively validated as a sole predictor of response, several key genes and pathways have been implicated.

RAS Pathway Mutations (KRAS and NRAS)

Mutations in the RAS signaling pathway, particularly in KRAS and NRAS, have emerged as significant predictors of resistance to this compound. Multiple studies have shown a strong trend for RAS mutations to be associated with a lack of response.[1][5] In a phase I/II study of relapsed/refractory (r/r) AML, patients with KRAS or NRAS mutations had a significantly lower complete remission (CR) rate compared to those without these mutations.[1][5] The presence of RAS mutations is also associated with a more aggressive clinical phenotype and worse overall survival.[1]

IDH1 and IDH2 Mutations

Mutations in isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) are common in AML and lead to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG), which can impact DNA methylation.[6][7] While some studies have suggested a potential for improved response to hypomethylating agents in patients with IDH mutations due to the associated hypermethylation phenotype, the data for this compound is not as clear-cut.[7][8] Some analyses have shown a trend towards resistance in patients with IDH1/2 mutations, similar to the findings for RAS mutations.[1] However, other case series have reported responses to hypomethylating agents in IDH-mutated AML.[6][8]

TET2 Mutations

Mutations in the Ten-Eleven Translocation 2 (TET2) gene, a key enzyme in the DNA demethylation pathway, are frequently observed in myeloid malignancies.[9][10][11][12][13] Loss-of-function mutations in TET2 are associated with a DNA hypermethylation phenotype.[9] Given this compound's mechanism of action, it was hypothesized that TET2-mutated cancers might be more sensitive to this therapy. However, clinical studies have not consistently demonstrated a significant correlation between TET2 mutation status and response to this compound.[1]

Quantitative Data on Genetic Biomarkers

The following tables summarize the prevalence of key mutations and their association with response to this compound in patients with AML and MDS.

| Biomarker Category | Biomarker | Prevalence in r/r AML | Association with Response to this compound | Reference |

| Genetic Mutations | KRAS/NRAS | ~18% | Strong trend for resistance (0% CR in mutated vs. 15% in wild-type, p=0.07) | [1][5] |

| IDH1/IDH2 | ~19% | Trend for resistance (0% CR in mutated vs. 15% in wild-type, p=0.07) | [1] | |

| TET2 | ~10-30% in AML/MDS | No consistent significant association with response | [1][9][10] |

Gene Expression Signatures as Biomarkers

Gene expression profiling has identified a signature associated with resistance to this compound. This signature points towards underlying biological mechanisms that may render tumors less susceptible to DNA hypomethylating agents.

A Four-Gene Signature of Resistance

A study in r/r AML identified a subset of patients (approximately 20%) with a distinct gene expression profile characterized by:

-

High expression of DNMT3B

-

Low expression of CDKN2B (p15)

-

Low expression of CTCF

Patients with this gene expression signature were found to be resistant to this compound, with significantly lower response rates.[1] This signature was also associated with an enrichment for KRAS/NRAS mutations and a CpG island hypermethylation phenotype (CIMP).[1]

Quantitative Data on Gene Expression Biomarkers

| Biomarker Category | Gene Signature | Patient Subset | Association with Response to this compound | Reference |

| Gene Expression | High DNMT3B, Low CDKN2B, Low CTCF, Low CDA | ~20% of r/r AML patients | Resistance (5% response rate vs. 30% in other patients, p=0.02) | [1][14] |

DNA Methylation Patterns as Biomarkers

As this compound directly targets DNA methylation, it is logical that baseline methylation status and changes upon treatment could serve as biomarkers of response.

CpG Island Methylator Phenotype (CIMP)

The CpG Island Methylator Phenotype (CIMP) is characterized by widespread hypermethylation of CpG islands in gene promoter regions. In the context of this compound therapy, a CIMP-like methylation profile was paradoxically associated with resistance.[1] This finding suggests that the specific nature of the hypermethylation, rather than just its presence, may be critical in determining drug sensitivity.

LINE-1 Methylation

Long Interspersed Nuclear Element-1 (LINE-1) is a repetitive element in the genome, and its methylation level is often used as a surrogate for global DNA methylation. Studies have shown that this compound induces demethylation of LINE-1.[15][16][17][18][19][20] However, the degree of LINE-1 demethylation after treatment did not consistently correlate with clinical response in all studies.[15][21] A subset of patients with the resistance-associated gene expression signature also exhibited low LINE-1 hypomethylation after treatment, further linking these molecular features to a lack of response.[1]

Quantitative Data on DNA Methylation Biomarkers

| Biomarker Category | Biomarker | Patient Subset | Association with Response to this compound | Reference |

| DNA Methylation | CIMP-like phenotype | Enriched in the resistant gene expression signature group | Associated with resistance | [1] |

| LINE-1 Hypomethylation | All treated patients | Low hypomethylation post-treatment in the resistant group | [1][15] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to identify and validate the molecular biomarkers discussed.

Mutational Analysis: TruSight Myeloid Sequencing Panel

-

Objective: To detect somatic mutations in a panel of 54 genes frequently mutated in myeloid malignancies.

-

Methodology:

-

DNA Extraction: Genomic DNA is extracted from bone marrow or peripheral blood samples.

-

Library Preparation: DNA is fragmented, and adapters are ligated to the fragments. A targeted capture of the 54 gene regions is performed using specific probes.

-

Sequencing: The captured and enriched DNA libraries are sequenced using a next-generation sequencing (NGS) platform (e.g., Illumina MiSeq or HiSeq).

-

Data Analysis: Sequencing reads are aligned to the human reference genome. Variant calling algorithms are used to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).

-

Gene Expression Analysis: Quantitative RT-PCR (qRT-PCR)

-

Objective: To quantify the mRNA expression levels of specific genes (e.g., DNMT3B, CDKN2B, CTCF, CDA).

-

Methodology:

-

RNA Extraction: Total RNA is isolated from patient samples.

-

Reverse Transcription: RNA is reverse transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template for real-time PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a TaqMan probe.

-

Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target genes, typically normalized to a housekeeping gene.

-

DNA Methylation Analysis

-

Objective: To assess DNA methylation patterns across the genome.

-

Methodology (example: Reduced Representation Bisulfite Sequencing - RRBS):

-

DNA Digestion: Genomic DNA is digested with a methylation-insensitive restriction enzyme (e.g., MspI) that cuts at CCGG sites.

-

Library Preparation: Adapters are ligated to the digested fragments, and size selection is performed to enrich for CpG-rich regions.

-

Bisulfite Conversion: The DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: The bisulfite-converted DNA is amplified.

-

Sequencing: The amplified library is sequenced using an NGS platform.

-

Data Analysis: Sequencing reads are aligned to a bisulfite-converted reference genome to determine the methylation status of individual CpG sites.

-

-

Objective: To quantify the methylation level of LINE-1 repetitive elements as a surrogate for global DNA methylation.

-

Methodology:

-

DNA Extraction and Bisulfite Conversion: As described above.

-

PCR Amplification: A specific region of the LINE-1 promoter containing several CpG sites is amplified from the bisulfite-converted DNA.

-

Pyrosequencing: The PCR product is sequenced using a pyrosequencer. The relative amount of cytosine and thymine at each CpG site is quantified to determine the percentage of methylation.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the molecular biomarkers of this compound response.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for biomarker discovery.

Caption: Molecular profiles associated with response.

Conclusion

The identification of predictive biomarkers for this compound therapy is crucial for optimizing patient selection and improving clinical outcomes. Current evidence points towards a multifactorial model of response and resistance, where genetic mutations (particularly in the RAS pathway), specific gene expression signatures, and baseline DNA methylation patterns collectively contribute to treatment efficacy. While no single biomarker is sufficient for predicting response, the integration of these molecular features holds promise for personalizing this compound treatment. Further validation of these biomarkers in prospective clinical trials is warranted to translate these findings into clinical practice.

References

- 1. Genomic and epigenomic predictors of response to this compound in relapsed/refractory acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Astex and Otsuka announce results of phase 3 ASTRAL-2 and ASTRAL-3 studies of this compound (SGI-110) in patients with previously treated acute myeloid leukemia (AML) and myelodysplastic syndromes or chronic myelomonocytic leukemia (MDS/CMML) – Astex [astx.com]

- 4. This compound (SGI-110) in patients with intermediate or high-risk myelodysplastic syndromes: phase 2 results from a multicentre, open-label, randomised, phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Case series of AML patients receiving hypomethylation therapy and retrospectively found to have IDH1 or IDH2 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ascopubs.org [ascopubs.org]

- 9. Age-Associated TET2 Mutations: Common Drivers of Myeloid Dysfunction, Cancer and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Detection of mutant TET2 in myeloid malignancies other than myeloproliferative neoplasms: CMML, MDS, MDS/MPN and AML - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. researchgate.net [researchgate.net]

- 14. Genomic and epigenomic predictors of response to this compound in relapsed/refractory acute myelogenous leukemia. [vivo.weill.cornell.edu]

- 15. Safety and tolerability of this compound (SGI-110) in patients with myelodysplastic syndrome and acute myeloid leukaemia: a multicentre, randomized, dose-escalation phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. A phase II study of this compound in higher-risk myelodysplastic syndrome and low blast count acute myeloid leukemia after azacitidine failure - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Guadecitabine In Vitro Cell Culture: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing Guadecitabine (SGI-110) in in vitro cell culture experiments. This compound is a second-generation DNA methyltransferase (DNMT) inhibitor, demonstrating promise in various cancer models. These guidelines are intended to facilitate robust and reproducible experimental design and execution.

Introduction to this compound

This compound is a dinucleotide of decitabine and deoxyguanosine, a formulation that renders it resistant to degradation by cytidine deaminase. This resistance leads to a prolonged in vivo exposure to its active metabolite, decitabine, a potent inhibitor of DNA methyltransferases.[1] By inhibiting DNMTs, this compound leads to the hypomethylation of DNA, which can reactivate aberrantly silenced tumor suppressor genes and induce cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of DNA methyltransferase 1 (DNMT1). After cellular uptake, this compound is incorporated into DNA. DNMT1 becomes covalently trapped on the this compound-containing DNA, leading to the depletion of active DNMT1 and subsequent global DNA hypomethylation. This epigenetic modification can restore the expression of silenced tumor suppressor genes, leading to anti-tumor effects.

Figure 1: Mechanism of Action of this compound.

Cell Culture Guidelines

Successful in vitro studies with this compound require careful consideration of cell line selection, dosing, and exposure duration.

Recommended Cell Lines

This compound has been evaluated in a variety of cancer cell lines. The choice of cell line should be guided by the specific research question.

| Cancer Type | Recommended Cell Lines |

| Prostate Cancer | LNCaP, 22Rv1, MDA PCa 2b[2][3] |

| Hepatocellular Carcinoma | SNU-398, Huh-1, HepG2, HCCLM3, PLC/PRF/5[4][5] |

| T-cell Lymphoma | Various, including patient-derived lines[6] |

| Acute Myeloid Leukemia (AML) | Various, including patient-derived blasts |

Concentration and Incubation Time

The optimal concentration and incubation time for this compound are cell-line dependent and should be determined empirically. Based on published studies, the following ranges can be used as a starting point.

| Cancer Type | Concentration Range | Incubation Time | Notes |

| Prostate Cancer | 5 - 10 µM[2][7] | 3 - 7 days | Daily media change with fresh drug may be required for longer incubations. |

| Hepatocellular Carcinoma | 10 nM - 1 µM | 72 hours | Dose-response curves should be generated to determine the IC50.[4] |

| T-cell Lymphoma | 39 - 312 nM | 72 hours | Lower concentrations may be effective in hematological malignancies.[6] |

| Acute Myeloid Leukemia (AML) | 10 nM - 1 µM | 72 - 96 hours | Sensitivity can vary widely between different AML subtypes. |

It is highly recommended to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in vitro.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

Figure 2: MTT Assay Workflow.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated control wells.

-

Incubate for the desired duration (e.g., 72 hours). For longer incubations, replace the medium with fresh this compound every 24-48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Aspirate the medium and add 100 µL of solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis and necrosis following this compound treatment.

Figure 3: Annexin V/PI Staining Workflow.

Materials:

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentration of this compound for the appropriate duration.

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

DNA Methylation Analysis (Pyrosequencing)

This protocol provides a general workflow for assessing changes in DNA methylation at specific CpG sites.

References

- 1. Astex and Otsuka announce results of phase 3 ASTRAL-2 and ASTRAL-3 studies of this compound (SGI-110) in patients with previously treated acute myeloid leukemia (AML) and myelodysplastic syndromes or chronic myelomonocytic leukemia (MDS/CMML) – Astex [astx.com]

- 2. DNA Methyltransferase 1 Targeting Using this compound Inhibits Prostate Cancer Growth by an Apoptosis-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Methyltransferase 1 Targeting Using this compound Inhibits Prostate Cancer Growth by an Apoptosis-Independent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (SGI‐110) priming sensitizes hepatocellular carcinoma cells to oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journal.waocp.org [journal.waocp.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

ASTRAL-2 Clinical Trial: Application Notes and Protocols for Guadecitabine in Acute Myeloid Leukemia (AML)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design, experimental protocols, and key findings of the ASTRAL-2 (NCT02920008) phase 3 clinical trial.[1][2] This study investigated the efficacy and safety of guadecitabine, a next-generation hypomethylating agent, in patients with relapsed or refractory acute myeloid leukemia (AML).

Introduction

This compound (SGI-110) is a dinucleotide of decitabine and deoxyguanosine, designed to be resistant to degradation by cytidine deaminase. This resistance prolongs its half-life and exposure of its active metabolite, decitabine, to leukemic cells. The ASTRAL-2 trial was a phase 3, international, open-label, multicenter, randomized clinical trial that compared this compound with a physician's treatment choice (TC) in adults with AML who were refractory to or had relapsed after intensive chemotherapy.[1][2] While the trial did not meet its primary endpoint of significantly improving overall survival (OS) in the intent-to-treat (ITT) population, it demonstrated higher clinical response rates with this compound.[1][3]

Quantitative Data Summary